2-(benzylsulfanyl)-N-(4-methoxybenzyl)acetamide
Description
2-(Benzylsulfanyl)-N-(4-methoxybenzyl)acetamide is a sulfur-containing acetamide derivative characterized by a benzylsulfanyl (C₆H₅CH₂S-) group at the 2-position and a 4-methoxybenzyl (4-MeO-C₆H₄CH₂-) substituent on the acetamide nitrogen. The benzylsulfanyl moiety likely enhances lipophilicity, influencing its pharmacokinetic properties, while the 4-methoxybenzyl group may contribute to electronic effects or hydrogen-bonding interactions.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-20-16-9-7-14(8-10-16)11-18-17(19)13-21-12-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQDWWWMBZWYQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301189000 | |
| Record name | N-[(4-Methoxyphenyl)methyl]-2-[(phenylmethyl)thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301189000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335208-48-5 | |
| Record name | N-[(4-Methoxyphenyl)methyl]-2-[(phenylmethyl)thio]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335208-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Methoxyphenyl)methyl]-2-[(phenylmethyl)thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301189000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-(4-methoxybenzyl)acetamide typically involves the following steps:
Formation of the Benzylsulfanyl Intermediate: The initial step involves the reaction of benzyl chloride with thiourea to form benzylsulfanyl chloride.
Acetamide Formation: The benzylsulfanyl chloride is then reacted with acetamide in the presence of a base such as sodium hydroxide to form the benzylsulfanyl acetamide.
Methoxybenzylation: Finally, the benzylsulfanyl acetamide is reacted with 4-methoxybenzyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-(4-methoxybenzyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methoxy group or to convert the acetamide to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or de-methoxylated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylsulfanyl)-N-(4-methoxybenzyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting sulfanyl or methoxybenzyl functionalities.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Materials Science: It may be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(4-methoxybenzyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, while the methoxybenzyl group can engage in hydrophobic interactions or hydrogen bonding.
Comparison with Similar Compounds
Structural Analogues with Modified Sulfanyl Groups
Several compounds share the N-(4-methoxybenzyl)acetamide scaffold but differ in the sulfanyl substituent:
Key Observations :
- The 4-chlorophenylsulfanyl analogue () exhibits higher molecular weight (321.82 vs. ~300 for benzylsulfanyl) and reduced lipophilicity compared to the benzylsulfanyl variant due to the electronegative chlorine atom.
- Incorporation of a benzothiazole ring () significantly increases logP (4.39), suggesting enhanced membrane permeability, which is critical for central nervous system-targeting drugs.
Analogues with Modified Aromatic Substituents
Variations in the aromatic groups attached to the acetamide nitrogen or sulfur atom modulate physicochemical and biological properties:
Key Observations :
- Coumarin derivatives () introduce fluorescence, enabling applications in bioimaging or mechanistic studies.
- Bromine substituents () increase molecular weight and may enhance binding to hydrophobic pockets in enzymes.
Analogues with Heterocyclic Additions
Integration of heterocycles alters electronic properties and bioactivity:
Key Observations :
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